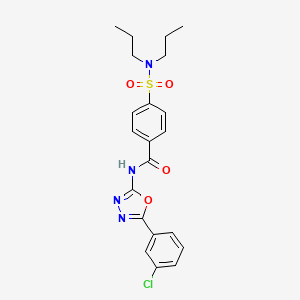![molecular formula C19H15ClN4O B2969438 5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-70-7](/img/structure/B2969438.png)
5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a novel derivative of pyrazolo[3,4-d]pyrimidine . It is part of a new set of small molecules that have been designed and synthesized as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the formation of pyrazol-3-one substrates . The specific methods and conditions for the synthesis of “this compound” are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, has demonstrated significant potential in the development of antimicrobial and anticancer agents. For instance, studies have synthesized and tested various pyrazolo[3,4-d]pyrimidine derivatives for their in vitro antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than reference drugs, and most showed good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anti-5-lipoxygenase agents, further highlighting the versatility of this chemical scaffold in medicinal chemistry applications (Rahmouni et al., 2016).
Adenosine Receptor Affinity
The adenosine receptors, involved in numerous physiological processes, have been targeted using pyrazolo[3,4-d]pyrimidine analogues. Research into these compounds, including variations similar to this compound, showed promising A1 adenosine receptor affinity. This receptor subtype is crucial for cardiovascular and nervous system functions, indicating potential therapeutic applications for these compounds in related disorders (Harden, Quinn, & Scammells, 1991).
Herbicidal Activity
In addition to pharmaceutical applications, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential in agricultural chemistry, particularly as herbicides. Synthesis and preliminary bioassays of these compounds revealed significant inhibition activities against common agricultural pests, suggesting a promising avenue for developing new herbicidal agents (Luo, Zhao, Zheng, & Wang, 2017).
Antiviral Activity
Research into pyrazolo[3,4-d]pyrimidines has also extended into the antiviral domain, with some newly synthesized derivatives showing potent in vitro activity against viruses like herpes simplex virus type-1. This indicates the potential for these compounds to be developed into new antiviral drugs, offering alternatives to existing treatments (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Wirkmechanismus
Target of Action
The primary target of 5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to a reduction in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Zukünftige Richtungen
The compound has shown promising results as a potential CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has been selected for further investigations . Future research will likely focus on further exploring its potential as a cancer treatment, including its effects on cell cycle progression and apoptosis induction within cells .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-6-2-5-9-17(13)24-18-15(10-22-24)19(25)23(12-21-18)11-14-7-3-4-8-16(14)20/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKAQCJKVCMZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

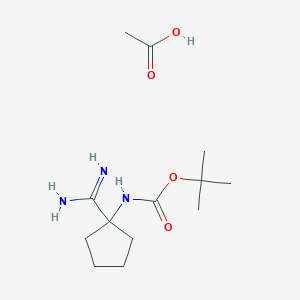
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)



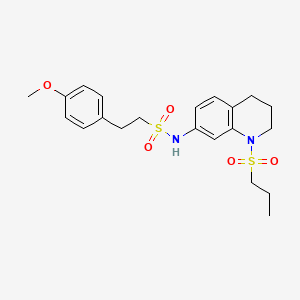
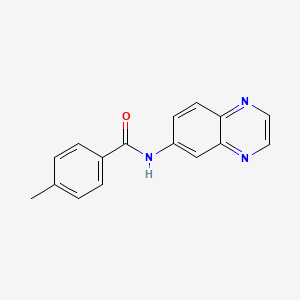
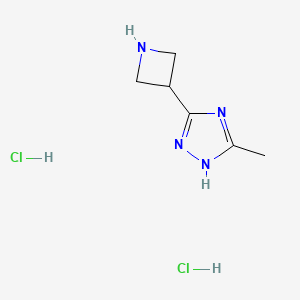
![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)
